molecular formula C12H11F2N3O2 B3060423 2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl- CAS No. 351368-44-0

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-

Cat. No. B3060423
CAS RN: 351368-44-0
M. Wt: 267.23 g/mol
InChI Key: LFIVFMAMROTIED-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as QCF-011 or PF-06700841 and belongs to the class of quinazoline derivatives.

Mechanism of Action

The mechanism of action of QCF-011 involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. QCF-011 has been shown to have high selectivity for PARP and does not affect other enzymes involved in DNA repair.
Biochemical and Physiological Effects
QCF-011 has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, QCF-011 has been shown to have anti-inflammatory effects. Studies have also shown that QCF-011 can improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of QCF-011 for lab experiments is its high selectivity for PARP, which makes it a useful tool for studying the role of PARP in DNA repair. However, one of the limitations of QCF-011 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on QCF-011. One area of research is the development of more efficient synthesis methods to improve the yield and purity of QCF-011. Another area of research is the investigation of the potential therapeutic applications of QCF-011 beyond cancer and diabetes, such as in neurodegenerative diseases. Finally, there is a need for further studies to investigate the safety and toxicity of QCF-011 in vivo.

Scientific Research Applications

QCF-011 has been the subject of several scientific research studies due to its potential therapeutic applications. One of the primary areas of research has been its use as a treatment for cancer. Studies have shown that QCF-011 has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

3-amino-1-cyclopropyl-6,7-difluoro-8-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-5-9(14)8(13)4-7-10(5)16(6-2-3-6)12(19)17(15)11(7)18/h4,6H,2-3,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIVFMAMROTIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1F)F)C(=O)N(C(=O)N2C3CC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457337
Record name 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351368-44-0
Record name 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-
Reactant of Route 2
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-
Reactant of Route 3
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-
Reactant of Route 4
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-
Reactant of Route 5
Reactant of Route 5
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-
Reactant of Route 6
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-

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